The compound is identified by its Chemical Abstracts Service (CAS) number 894021-46-6. It falls under the category of heterocyclic compounds due to the presence of a pyrrolidine ring, and it also features aromatic components from the dimethoxyphenyl group. The molecular formula of the compound is , and it has a molecular weight of approximately 356.4 g/mol .
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction times, play crucial roles in achieving high yields and purity of the final product.
The molecular structure of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can be described as follows:
The structural representation can be visualized using SMILES notation: COc1ccc(N2CC(NC(=O)Nc3ccccn3)CC2=O)cc1OC .
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
Further studies are required to elucidate the precise interactions and effects within biological systems.
The physical and chemical properties of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea include:
These properties are essential for understanding its behavior in biological systems and during synthetic processes.
The potential applications of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea span various fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5